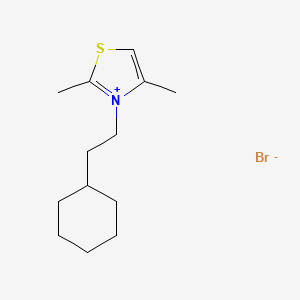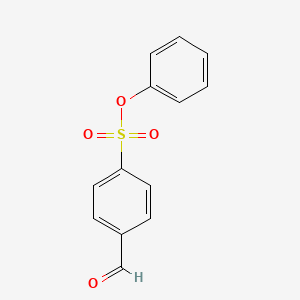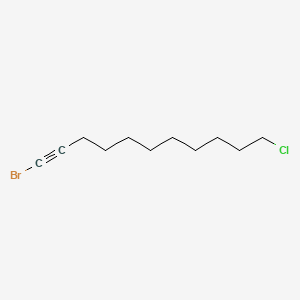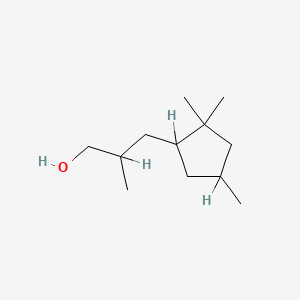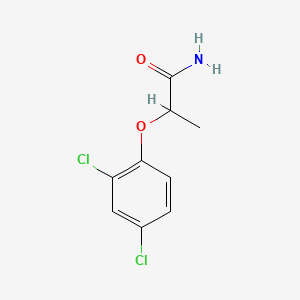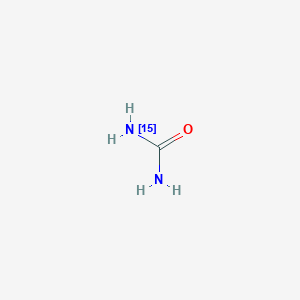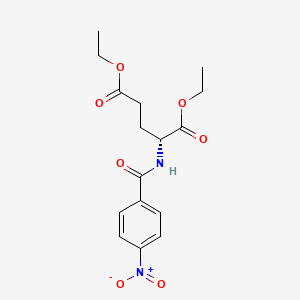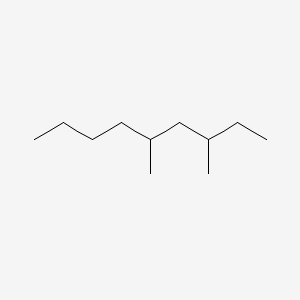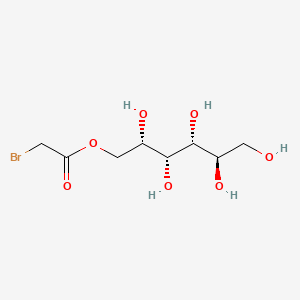
D-Glucitol 1-(bromoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 1-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 1-(bromoacetate)} + \text{Water} ]
Industrial Production Methods: Industrial production of D-Glucitol 1-(bromoacetate) may involve similar esterification processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The compound can be purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: D-Glucitol 1-(bromoacetate) can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Various substituted derivatives of D-glucitol.
Hydrolysis: D-glucitol and bromoacetic acid.
科学研究应用
Chemistry: D-Glucitol 1-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, D-Glucitol 1-(bromoacetate) can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or substitution reactions. This modification can help in studying the structure and function of these biomolecules.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .
作用机制
The mechanism of action of D-Glucitol 1-(bromoacetate) involves its reactivity towards nucleophiles. The bromoacetate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, and other biomolecules, thereby altering their structure and function .
相似化合物的比较
D-Glucitol 1-(chloroacetate): Similar to D-Glucitol 1-(bromoacetate) but with a chloroacetate group instead of a bromoacetate group.
D-Glucitol 1-(iodoacetate): Similar to D-Glucitol 1-(bromoacetate) but with an iodoacetate group instead of a bromoacetate group.
Uniqueness: D-Glucitol 1-(bromoacetate) is unique due to the presence of the bromoacetate group, which imparts specific reactivity towards nucleophiles. This reactivity can be different from that of chloroacetate or iodoacetate derivatives, making D-Glucitol 1-(bromoacetate) a valuable compound in specific chemical and biological applications .
属性
CAS 编号 |
94201-42-0 |
|---|---|
分子式 |
C8H15BrO7 |
分子量 |
303.10 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(13)16-3-5(12)8(15)7(14)4(11)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
InChI 键 |
AAXYNEPPTOVSSR-IXROVEORSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(COC(=O)CBr)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


